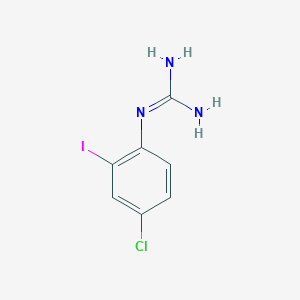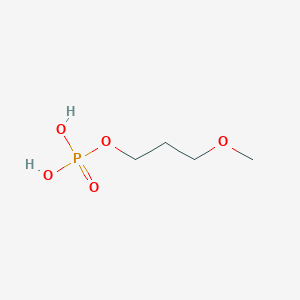
3-Methoxypropyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxypropyl dihydrogen phosphate is an organic phosphate compound with the molecular formula C4H11O6P It is a derivative of phosphoric acid and is characterized by the presence of a methoxypropyl group attached to the phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxypropyl dihydrogen phosphate typically involves the reaction of 3-methoxypropanol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3-Methoxypropanol+Phosphoric Acid→3-Methoxypropyl Dihydrogen Phosphate+Water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and specific reaction temperatures can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxypropyl dihydrogen phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce phosphoric acid and 3-methoxypropanol.
Esterification: It can react with alcohols to form esters.
Condensation: The compound can participate in condensation reactions to form more complex phosphate esters.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Esterification: Requires an alcohol and an acid catalyst, such as sulfuric acid.
Condensation: Often involves the use of dehydrating agents like thionyl chloride or phosphorus oxychloride.
Major Products Formed:
Hydrolysis: Phosphoric acid and 3-methoxypropanol.
Esterification: Various phosphate esters depending on the alcohol used.
Condensation: More complex phosphate esters.
Scientific Research Applications
3-Methoxypropyl dihydrogen phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphate esters.
Biology: Investigated for its potential role in biochemical pathways involving phosphate esters.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable phosphate esters.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxypropyl dihydrogen phosphate involves its interaction with various molecular targets and pathways. As a phosphate ester, it can participate in phosphorylation reactions, which are crucial in many biological processes. The compound can act as a phosphate donor in enzymatic reactions, influencing cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
- 2-Hydroxy-3-methoxypropyl dihydrogen phosphate
- Sodium dihydrogen phosphate
- Potassium dihydrogen phosphate
Comparison: 3-Methoxypropyl dihydrogen phosphate is unique due to the presence of the methoxypropyl group, which imparts distinct chemical properties compared to other phosphate esters. This structural difference can influence its reactivity, solubility, and potential applications. For example, the methoxy group can enhance the compound’s solubility in organic solvents, making it more versatile in organic synthesis.
Properties
Molecular Formula |
C4H11O5P |
|---|---|
Molecular Weight |
170.10 g/mol |
IUPAC Name |
3-methoxypropyl dihydrogen phosphate |
InChI |
InChI=1S/C4H11O5P/c1-8-3-2-4-9-10(5,6)7/h2-4H2,1H3,(H2,5,6,7) |
InChI Key |
WLYLMEGCKNHFDS-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



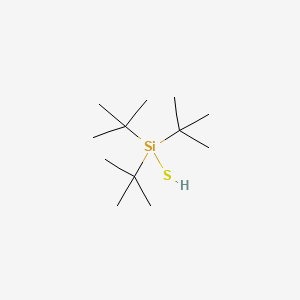
![3-Amino-5-[4-(1-imidazolyl)phenyl]pyrazole](/img/structure/B13705382.png)

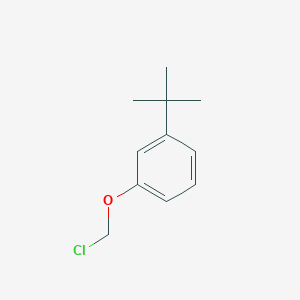
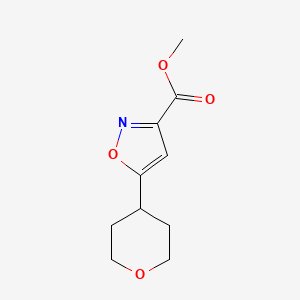
![5,8-Dichloro-6-methylimidazo[1,2-a]pyrazine--5-bromo-8-chloro-6-methylimidazo[1,2-a]pyrazine](/img/structure/B13705411.png)
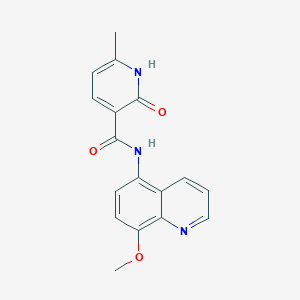
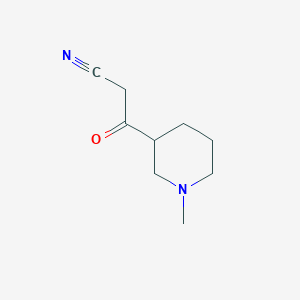
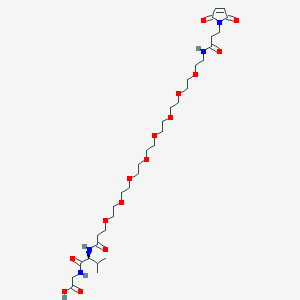


![2-Chloro-4-(methylthio)thieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13705443.png)
